molecular formula C10H13BrN2 B13593546 5-(Bromomethyl)-2-(pyrrolidin-1-yl)pyridine

5-(Bromomethyl)-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B13593546
M. Wt: 241.13 g/mol
InChI Key: LQTCIVACKZCOLX-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(pyrrolidin-1-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, along with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(pyrrolidin-1-yl)pyridine typically involves the bromination of 2-(pyrrolidin-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

    Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

    Oxidation: Products include N-oxides of the pyrrolidine ring.

    Reduction: Products include dihydropyridine derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(pyrrolidin-1-yl)pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromomethyl and pyrrolidine groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-2-(pyrrolidin-1-yl)pyridine is unique due to its bromomethyl group, which provides distinct reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic organic chemistry and related fields.

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

5-(bromomethyl)-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C10H13BrN2/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-7H2

InChI Key

LQTCIVACKZCOLX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)CBr

Origin of Product

United States

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